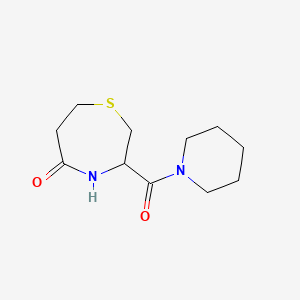

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one

Description

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring system fused with a piperidine moiety via a carbonyl group at the 3-position. The thiazepanone core contains a sulfur atom and a ketone group, contributing to its unique conformational flexibility and reactivity. The piperidine-1-carbonyl substituent introduces a secondary amide linkage, which may influence hydrogen-bonding interactions and biological activity.

Properties

IUPAC Name |

3-(piperidine-1-carbonyl)-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c14-10-4-7-16-8-9(12-10)11(15)13-5-2-1-3-6-13/h9H,1-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYTZGMPCIINOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one typically involves the formation of the thiazepane ring followed by the introduction of the piperidine-1-carbonyl group. One common method involves the cyclization of a suitable precursor containing a thioamide and an amine group under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiazepane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 1,4-thiazepan structures exhibit promising anticancer activities. For instance, a study focusing on thiazolidinone and 1,4-thiazepan derivatives demonstrated their potential as inhibitors of factor Xa, a key player in the coagulation cascade, which is often implicated in cancer progression . The ability of these compounds to inhibit such targets suggests their usefulness in developing anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one have been explored in various studies. Compounds with similar thiazepan structures have shown effectiveness against multiple bacterial strains, including resistant strains like Pseudomonas aeruginosa . This highlights the compound's potential in treating infections caused by antibiotic-resistant bacteria.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. The thiazepan derivatives have been studied for their anti-inflammatory effects, showing promise in reducing inflammation markers and mediating pathways involved in inflammatory responses . This application could be beneficial in developing treatments for chronic inflammatory conditions.

Multicomponent Reactions

The synthesis of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one can be achieved through multicomponent reactions (MCRs), which provide an efficient route to complex molecules with diverse biological activities. MCRs allow for the rapid assembly of molecular frameworks that include thiazepan structures, optimizing yield and minimizing waste .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of new compounds. SAR studies on thiazepan derivatives have revealed insights into how modifications can enhance biological activity while reducing toxicity . These findings guide the design of more effective therapeutic agents.

Anticancer Activity Assessment

A systematic investigation was conducted on a library of thiazepan derivatives for their anticancer activity against various cancer cell lines using MTT assays. The results indicated that specific modifications to the thiazepan ring significantly improved growth inhibition in human breast cancer cells (MDA-MB-231), suggesting that further exploration of these compounds could lead to novel anticancer therapies .

Antibiotic Efficacy Trials

In another study, the antibacterial efficacy of thiazepan derivatives was tested against common pathogens. Results showed that certain derivatives exhibited potent activity against strains resistant to conventional antibiotics, indicating their potential as new therapeutic options for treating resistant infections .

Data Summary Table

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | Growth Inhibition | Effective against MDA-MB-231 cell line |

| Antimicrobial | Bacterial Resistance | Active against Pseudomonas aeruginosa |

| Anti-inflammatory | Inflammation Markers | Reduces markers associated with chronic inflammation |

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the thiazepane ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

- Key Differences: Lacks the piperidine-1-carbonyl group; instead, it has four methyl substituents at the 2- and 7-positions of the thiazepanone ring.

- Impact: The methyl groups likely enhance steric hindrance, reducing ring flexibility and altering reactivity compared to the target compound.

(E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate

- Key Differences: Contains an acrylate ester backbone and a hydroxyphenyl group, unlike the thiazepanone ring in the target compound.

- Impact: The aromatic hydroxyphenyl group enables π-π stacking and C-H···π interactions, as observed in its crystal structure, whereas the thiazepanone’s sulfur atom may participate in polar interactions. The acrylate ester also introduces hydrolytic instability compared to the more rigid thiazepanone system .

Piperidine-Carbonyl-Fused Heterocycles in Patent Literature

- Example : (R)- or (S)-1-(3-(pyrazolo[3,4-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)piperidine-1-carbonyl)cyclopropanecarbonitrile.

- Key Differences : Incorporates bicyclic pyrazolo-pyrrolopyridine systems and a nitrile-functionalized cyclopropane.

- Impact: These modifications enhance target specificity in drug design, likely for kinase inhibition or oncology applications, whereas the thiazepanone core may prioritize metabolic stability or conformational diversity .

Physicochemical Properties

Biological Activity

3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one can be represented as follows:

- Chemical Formula : C₉H₁₃N₃OS

- Molecular Weight : 199.28 g/mol

The compound features a piperidine ring attached to a thiazepanone structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazepanones exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one possess activity against various bacterial strains. For instance, thiazepan derivatives have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of thiazepanones have been explored in various studies. A specific derivative was tested against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results showed that certain compounds exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil, indicating promising cytotoxic activity .

Table 1: Anticancer Activity of Thiazepan Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one | HUH7 | 10.1 | |

| Compound A | MCF7 | 15.0 | |

| Compound B | HCT116 | 12.5 |

The biological activity of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For instance, some thiazepan derivatives have been shown to inhibit farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiazepan derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazepan derivatives against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth with specific derivatives showing minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

- Case Study on Anticancer Activity : In vitro studies on liver cancer cell lines revealed that treatment with 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.